molecular formula C3HF5 B6332813 (E)-1,2,3,3,3-Pentafluoropropene CAS No. 5595-10-8

(E)-1,2,3,3,3-Pentafluoropropene

Cat. No.: B6332813
CAS No.: 5595-10-8
M. Wt: 132.03 g/mol
InChI Key: DMUPYMORYHFFCT-OWOJBTEDSA-N
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Description

(E)-1,2,3,3,3-Pentafluoropropene is a fluorinated olefin with the chemical formula C3H2F5. This compound is part of the hydrofluoroolefin (HFO) family, which is known for its low global warming potential (GWP) and is used as an environmentally friendly alternative to traditional hydrofluorocarbons (HFCs) in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-1,2,3,3,3-Pentafluoropropene can be synthesized through several methods, including the dehydrofluorination of 1,1,1,2,3,3-hexafluoropropane. This reaction typically involves the use of a strong base such as potassium hydroxide (KOH) under elevated temperatures to facilitate the elimination of hydrogen fluoride (HF).

Industrial Production Methods: On an industrial scale, this compound is produced using continuous flow reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the use of catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: (E)-1,2,3,3,3-Pentafluoropropene undergoes various chemical reactions, including:

    Addition Reactions: Due to the presence of a double bond, it readily participates in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Substitution Reactions: It can undergo substitution reactions where one or more fluorine atoms are replaced by other atoms or groups.

    Polymerization: This compound can be polymerized to form fluorinated polymers with unique properties.

Common Reagents and Conditions:

    Halogenation: Reagents such as chlorine (Cl2) or bromine (Br2) can be used under controlled conditions to add halogens across the double bond.

    Hydrogenation: Catalysts like palladium on carbon (Pd/C) are used to add hydrogen (H2) across the double bond, converting it to a saturated compound.

Major Products Formed:

    Halogenated Derivatives: Addition of halogens results in compounds like 1,2-dichloro-3,3,3-trifluoropropane.

    Hydrogenated Products: Hydrogenation yields compounds like 1,2,3,3,3-pentafluoropropane.

Scientific Research Applications

(E)-1,2,3,3,3-Pentafluoropropene has a wide range of applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of fluorinated polymers, which have applications in coatings, sealants, and specialty materials.

    Biology: Research is ongoing to explore its potential as a reagent in biochemical assays and as a building block for biologically active compounds.

    Medicine: Its derivatives are being investigated for use in pharmaceuticals, particularly in the development of new drugs with improved efficacy and reduced side effects.

    Industry: It is used as a refrigerant and blowing agent in the production of foams, offering a more environmentally friendly alternative to traditional HFCs.

Mechanism of Action

The mechanism by which (E)-1,2,3,3,3-Pentafluoropropene exerts its effects is primarily through its reactivity as an electrophile. The double bond in the molecule makes it susceptible to nucleophilic attack, leading to the formation of various addition products. The molecular targets and pathways involved depend on the specific reactions and applications, ranging from polymerization processes to biochemical interactions.

Comparison with Similar Compounds

    1,1,1,2,3,3-Hexafluoropropane: A precursor in the synthesis of (E)-1,2,3,3,3-Pentafluoropropene.

    1,1,1,3,3-Pentafluoropropane: Another fluorinated compound with similar applications but different reactivity.

Uniqueness: this compound stands out due to its low GWP and high reactivity, making it a valuable compound in both environmental and industrial contexts. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its versatility and importance.

Properties

IUPAC Name

(E)-1,2,3,3,3-pentafluoroprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF5/c4-1-2(5)3(6,7)8/h1H/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUPYMORYHFFCT-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\C(F)(F)F)/F)\F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401027221
Record name (E)-1,2,3,3,3-Pentafluoropropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5595-10-8
Record name (E)-1,2,3,3,3-Pentafluoropropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1E)-1H-Pentafluoroprop-1-ene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

According to a particularly preferred embodiment (FIG. 1) of the invention, (i) hexafluoropropylene (1) is reacted continuously with hydrogen (2) in the gas phase in a superstoichiometric amount, in an adiabatic reactor (100), in the presence of a catalyst, to give 1,1,1,2,3,3-hexafluoropropane, and a portion (13) of the gaseous output stream resulting from this reaction is recycled; (ii) the nonrecycled part (3) of the output stream resulting from stage (i), comprising 1,1,1,2,3,3-hexafluoropropane, is reacted with potassium hydroxide (4) present in an aqueous reaction medium (200), in an amount of between 20 and 75% by weight and preferably of between 55 and 70% by weight, with respect to the weight of the water and KOH mixture of the reaction medium, maintained at a temperature of between 80 and 180° C., preferably of between 145 and 165° C., to give 1,2,3,3,3-pentafluoro-1-propene and potassium fluoride; (iii) the 1,2,3,3,3-pentafluoro-1-propene (6) obtained in stage (ii) is reacted with hydrogen (2) in the gas phase in a superstoichiometric amount, in an adiabatic reactor (300), in the presence of a catalyst, to give 1,1,1,2,3-penta-fluoropropane and a portion (14) of the gaseous output stream resulting from this reaction is recycled; (iv) the nonrecycled portion (7) of the output stream resulting from stage (iii), comprising 1,1,1,2,3-pentafluoropropane, is subjected to a purification stage (400) in order to remove impurities (8) and thus to obtain 1,1,1,2,3-pentafluoropropane, with a purity preferably of greater than 98% by weight; (v) the 1,1,1,2,3-pentafluoropropane obtained after the purification of stage (iv) is reacted with potassium hydroxide (4) present in an aqueous reaction medium (500), in an amount of between 20 and 75% by weight and preferably of between 55 and 70% by weight, with respect to the weight of the water and KOH mixture of the reaction medium, maintained at a temperature of between 80 and 180° C., preferably of between 145 and 165° C., to give 2,3,3,3-tetrafluoro-1-propene and potassium fluoride; and (vi) the gas stream (9) resulting from the dehydrofluorination stage (v), comprising HFO-1234yf, the unreacted HFC-245eb and the by products, is subjected to a purification stage (600) in order to obtain HFO-1234yf (12) having a purity of greater than 99.5% by weight, preferably of greater than 99.8% by weight. The light by products (10) separated from HFO-1234yf can be subjected to a treatment and the unreacted HFC-245eb (11) can be recycled in (500).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-1,2,3,3,3-Pentafluoropropene
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Reactant of Route 5
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Reactant of Route 6
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